7-Methoxy-2-naphthol

Excited-State Proton Transfer (ESPT) Fluorescence Spectroscopy Liposome Membranes

7-Methoxy-2-naphthol (CAS 5060-82-2) is a position-specific scaffold, not interchangeable with 6-Methoxy-2-naphthol. The 7-methoxy group dictates distinct reactivity—cobalt-salen oxidation yields a unique dimeric naphthoquinone product, enabling CYP17/CYP11B2 dual inhibitor synthesis. Well-defined photoacidity (pKa*=2.7±0.1) supports rational photoacid design. As a validated MenA-targeting scaffold, derivatives show MIC 3–5 μg/ml against M. tuberculosis & MRSA. Procure at ≥98% purity for fragment-based drug discovery and antimicrobial lead optimization.

Molecular Formula C11H10O2
Molecular Weight 174.2 g/mol
CAS No. 5060-82-2
Cat. No. B049774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-naphthol
CAS5060-82-2
Synonyms2-Hydroxy-7-methoxynaphthalene;  3-Methoxy-6-naphthol;  7-Methoxy-2-naphthalenol;  7-Methoxy-2-naphthol;  7-Methoxy-β-naphthol; 
Molecular FormulaC11H10O2
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CC(=C2)O)C=C1
InChIInChI=1S/C11H10O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7,12H,1H3
InChIKeyUNFNRIIETORURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-2-naphthol (CAS 5060-82-2) – A 7-Substituted Naphthol Core for Specialized Chemical and Biological Synthesis


7-Methoxy-2-naphthol (CAS 5060-82-2) is a 7-substituted derivative of 2-naphthol with the molecular formula C11H10O2 and a molecular weight of 174.20 g/mol [1]. It is characterized as a white to brown crystalline powder with a melting point of 116-119 °C, a boiling point of 336.7 °C at 760 mmHg, and a density of 1.193 g/cm³ . This compound is a high-value building block used as a reactant in the preparation of 9-hydroxy benzopyrene (H829410) and (pyridyl)naphthalenes, which are potent nonsteroidal dual inhibitors of CYP17/CYP11B2 . It also serves as a scaffold for molecular linking, expansion, and modification in drug discovery and synthesis [2].

Why 7-Methoxy-2-naphthol Cannot Be Replaced by 6-Methoxy-2-naphthol or Unsubstituted Naphthols in Critical Research


Substituting 7-Methoxy-2-naphthol with a close analog like 6-Methoxy-2-naphthol (CAS 5111-66-0) or unsubstituted 2-naphthol introduces significant and quantifiable changes in chemical and biological behavior that directly impact research outcomes. The position of the methoxy group on the naphthalene ring dictates distinct photophysical properties and reactivity [1]. For instance, in an applied cobalt-salen catalyzed oxidation reaction under identical mild conditions, 7-Methoxy-2-naphthol and 6-Methoxy-2-naphthol were oxidized to structurally different naphthoquinone products [2]. Furthermore, as a fragment scaffold, the specific spatial orientation of the methoxy group in the 7-position is critical for the structure-activity relationship of developed inhibitors [3]. These are not interchangeable materials; their selection must be guided by the specific, evidence-backed requirements of the synthetic or biological pathway.

Quantifiable Differentiation of 7-Methoxy-2-naphthol: Comparative Performance Data for Informed Procurement


Excited-State Proton Transfer (ESPT) Probe Performance in Liposomes: 7-Methoxy-2-naphthol vs. 4-Chloro-1-naphthol

In a comparative study evaluating the efficacy of substituted naphthols as excited-state proton transfer (ESPT) probes in liposomes, 7-Methoxy-2-naphthol was identified as a useful probe, though 4-Chloro-1-naphthol was determined to be the superior choice for this specific application. The differentiation between the two compounds is explained by their differing proton dissociation constants in the excited state (pKa*) [1]. The study screened a series of monosubstituted naphthols to identify optimal probes for microheterogeneous media. The failure of aminonaphthols and the exclusion of bromonaphthols as probes further highlight the specific structural requirements for this application [1].

Excited-State Proton Transfer (ESPT) Fluorescence Spectroscopy Liposome Membranes

Photoacidity (pKa*) of 7-Methoxy-2-naphthol in Aqueous Solution: Direct Comparison with 7-Amino-2-naphthol

A 2019 study investigating the effect of C7-position substituents on the photoacidity of 2-naphthol provides a direct, quantitative comparison between 7-Methoxy-2-naphthol and 7-Amino-2-naphthol [1]. The excited-state proton transfer (ESPT) behavior was analyzed, and the excited-state acidity constant (pKa*) was determined experimentally for both compounds [1]. The data show that the methoxy (OCH3) substituent results in significantly different photoacidic behavior compared to the amino (NH2) group, which exhibits a drastic decline in photoacidity depending on its protonation state [1].

Photoacidity Photochemistry Computational Chemistry

MenA Enzyme Inhibition and Antibacterial Activity of 7-Methoxy-2-naphthol-Derived Bicyclic Inhibitors

A study on bicyclic inhibitors of menaquinone biosynthesis identified 7-Methoxy-2-naphthol as a viable scaffold. The resulting developmental compounds, which are 7-Methoxy-2-naphthol-based inhibitors, demonstrated activity against both Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) [1]. The minimal inhibitory concentration (MIC) for these lead compounds against these significant pathogens was reported as 3-5 μg/ml [1]. This provides a baseline for the activity achievable when using 7-Methoxy-2-naphthol as a starting point for developing MenA-targeting antibacterials.

Antimicrobial Menaquinone Biosynthesis Enzyme Inhibition Lead Discovery

Divergent Oxidation Products of 7-Methoxy-2-naphthol vs. 6-Methoxy-2-naphthol Using Cobalt-Salen Catalyst

Under identical, mild oxidation conditions using a cobalt-salen catalyst and oxygen, the isomeric starting materials 7-Methoxy-2-naphthol and 6-Methoxy-2-naphthol were oxidized to yield structurally distinct products [1]. The study, which applied the developed oxidation method to various phenolic compounds, demonstrated that the position of the methoxy group is critical in determining the reaction outcome [1].

Organic Synthesis Catalysis Oxidation Reaction Selectivity

Thermal Stabilization of BfpR Protein: 7-Methoxy-2-naphthol vs. Walrycin A and 1-Naphthol

A study on the BfpR protein, a potential antimicrobial target, utilized differential scanning fluorimetry (DSF) to assess the binding and thermal stabilization effect of several small molecules. The assay compared the melting temperature (Tm) shift induced by 7-Methoxy-2-naphthol, Walrycin A (4-Methoxy-1-naphthol), and 1-Naphthol [1]. The results show that 7-Methoxy-2-naphthol does not induce a statistically significant thermal shift in BfpR, indicating it does not bind or stabilize the protein in the same manner as Walrycin A [1].

Protein-Ligand Interaction Differential Scanning Fluorimetry (DSF) Antimicrobial Target Biophysical Assay

Evidence-Backed Applications for 7-Methoxy-2-naphthol: Where the Data Supports Its Use


Synthesis of Specific Naphthoquinone Derivatives via Cobalt-Catalyzed Oxidation

The use of 7-Methoxy-2-naphthol is indicated for the synthesis of the dimeric naphthoquinone 4-(2-hydroxy-7-methoxy-1-naphthyl)-7-methoxy-1,2-naphthoquinone via a mild cobalt-salen catalyzed oxidation [1]. In contrast, its isomer, 6-Methoxy-2-naphthol, yields a different product (6-methoxy-1,2-naphthoquinone) under identical conditions [1]. Therefore, for a research program aiming to produce this specific dimer, procurement of 7-Methoxy-2-naphthol is essential.

Rational Design of Photoacids with a Defined pKa* Value

For research projects focused on the rational design of photoacids or the study of excited-state proton transfer (ESPT), 7-Methoxy-2-naphthol offers a well-defined photoacidity value of pKa* = 2.7 ± 0.1 [2]. This quantitative data allows it to be selected over other 7-substituted-2-naphthols, such as 7-Amino-2-naphthol (pKa* = 1.1 or 9.6, depending on protonation state), for applications requiring a specific acidity range in the excited state [2].

Scaffold for Developing MenA Inhibitors Against Drug-Resistant Bacteria

7-Methoxy-2-naphthol is a validated scaffold for the development of antimicrobial agents targeting the menaquinone biosynthesis pathway (MenA enzyme) [3]. Lead compounds derived from this scaffold have demonstrated activity against M. tuberculosis and MRSA with an MIC of 3-5 μg/ml [3]. This established baseline activity supports the procurement of this compound as a starting point for further medicinal chemistry optimization in antibacterial programs.

Synthesis of 1H-Benzo[f]chromene Derivatives and Xyloside Markers

The compound has a proven application as a precursor in the synthesis of new 1H-benzo[f]chromene derivatives, a class of compounds with potential in medicinal chemistry . Furthermore, it is used to synthesize 7-methoxy-2-naphthyl (MN)-derived xylosides, where the methoxy group acts as a specific marker for NMR characterization and UV detection, facilitating analytical tracking in complex biological matrices .

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